Product packaging for 4-Chlorothiazole(Cat. No.:CAS No. 4175-72-8)

4-Chlorothiazole

Cat. No.: B1590448
CAS No.: 4175-72-8
M. Wt: 119.57 g/mol
InChI Key: DLRXEPREUKUZQO-UHFFFAOYSA-N
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Description

Significance and Scope of 4-Chlorothiazole Research

This compound, a five-membered heterocyclic compound containing a sulfur and a nitrogen atom, holds considerable significance in synthetic chemistry. Its importance stems from the reactivity of the chloro-substituent, which allows for facile modification and the introduction of various functional groups, making it a valuable building block for a diverse range of target molecules. chemicalbook.com The thiazole (B1198619) ring itself is a key structural motif found in numerous biologically active natural and synthetic products. ijper.org

The scope of research involving this compound is broad, spanning medicinal chemistry, agrochemical science, and materials science. In the pharmaceutical sector, it serves as a precursor for the development of new therapeutic agents, including antimicrobial and anticancer drugs. chemimpex.com For agricultural applications, it is a key intermediate in the synthesis of fungicides and insecticides. chemicalbook.com Furthermore, in the field of materials science, derivatives of this compound are being investigated for their use in creating specialty polymers and materials with unique optical properties. chemimpex.comresearchgate.net

Historical Perspective of Thiazole Chemistry and this compound

The study of thiazole chemistry dates back to the late 19th century. numberanalytics.com The foundational work in this area was laid by Arthur Hantzsch in 1887, who reported the first synthesis of a thiazole derivative through the reaction of an α-haloketone with a thioamide. ijper.orgsynarchive.com This method, now famously known as the Hantzsch thiazole synthesis, remains a cornerstone of heterocyclic chemistry and a widely used method for preparing thiazole rings. bepls.com

While the broader family of thiazoles has been the subject of extensive study since their discovery, the specific focus on halogenated thiazoles like this compound has been driven by their synthetic utility. The introduction of a halogen atom provides a reactive handle for further chemical transformations, a feature that became increasingly valuable as the demand for novel and complex organic molecules grew in the 20th and 21st centuries.

Current Research Trends and Emerging Areas in this compound Studies

Contemporary research continues to highlight the versatility of this compound as a synthetic intermediate. Key trends include its application in the development of novel pharmaceuticals, advanced agrochemicals, and functional materials.

In medicinal chemistry, this compound is a crucial starting material for creating a variety of heterocyclic systems. For instance, it is used to synthesize 4-hydrazinylthiazole derivatives, which can then be converted into pyrazole-containing compounds with potential antimicrobial and antitumor activities. researchgate.net The chloro-substituent is readily displaced by nucleophiles, enabling the construction of complex molecular architectures.

In the agrochemical industry, research is focused on developing new and more effective pesticides. This compound derivatives are being explored for the synthesis of novel insecticides and fungicides. chemimpex.commdpi.com The presence of the thiazole ring is often associated with biological activity, and the ability to modify the 4-position allows for the fine-tuning of a compound's properties.

A significant emerging area for this compound is in materials science. Researchers are investigating its use in the synthesis of polymer donors for highly efficient polymer solar cells. researchgate.net Additionally, this compound-based azo dyes have been shown to exhibit high nonlinear optical responses, making them of interest for applications in photonics and optoelectronics. researchgate.net Another notable application is in the synthesis of 4-fluorothiazoles through nucleophilic aromatic substitution, which are valuable intermediates in the development of pharmaceuticals. researchgate.net The reaction of this compound-5-carbaldehydes with mercaptoacetates is also a key step in the synthesis of thieno[2,3-d]thiazoles, a class of fused heterocyclic compounds with their own unique properties and applications. rsc.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 4175-72-8 nih.gov
Molecular Formula C₃H₂ClNS nih.gov
Molecular Weight 119.57 g/mol nih.gov
Appearance Colorless to Yellow Liquid
Boiling Point 168.2 °C at 760 mmHg chemsrc.com
Density 1.4±0.1 g/cm³ chemsrc.com
Flash Point 55.5±19.8 °C chemsrc.com
IUPAC Name 4-chloro-1,3-thiazole nih.gov
InChI Key DLRXEPREUKUZQO-UHFFFAOYSA-N nih.gov
SMILES C1=C(N=CS1)Cl nih.gov

Table 2: Examples of Compounds Synthesized from this compound

Starting Material(s)Reagent(s)Product(s)Research FocusSource(s)
2-(3-phenyl-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)thiazol-4(5H)-onePhosphorus pentachloride, Phosphoryl chlorideThis compound derivativeSynthesis of pyrazole (B372694) derivatives with potential antimicrobial and antitumor activity researchgate.net
This compound derivativeHydrazine (B178648) hydrate (B1144303)4-hydrazineylthiazole derivativePrecursor for further heterocyclization reactions researchgate.net
This compound-5-carbaldehydeEthyl 2-mercaptoacetatethieno[2,3-d]thiazolesSynthesis of fused heterocyclic systems rsc.org
This compoundTetramethylammonium fluoride (B91410) tetrahydrate (TMAF·4H₂O)4-fluorothiazoleDevelopment of fluorinated pharmaceutical intermediates researchgate.net
This compoundAzo coupling componentsThis compound-based azo dyesMaterials with nonlinear optical properties researchgate.net
This compound derivativesStille or Suzuki coupling partnersPolymer donors (e.g., PTz3Cl, PBTTz3Cl)High-efficiency polymer solar cells researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2ClNS B1590448 4-Chlorothiazole CAS No. 4175-72-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNS/c4-3-1-6-2-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRXEPREUKUZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542772
Record name 4-Chloro-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4175-72-8
Record name 4-Chloro-1,3-thiazole
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Record name 4-Chlorothiazole
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Synthetic Methodologies and Advanced Reaction Pathways for 4 Chlorothiazole and Its Derivatives

Classical and Contemporary Synthetic Routes to 4-Chlorothiazole

The construction of the this compound core can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern, efficiency-focused techniques.

Thiazolidinone Precursors in this compound Synthesis

A prominent pathway to obtaining this compound derivatives involves the chemical transformation of a thiazol-4(5H)-one precursor. In this method, the keto group of the thiazolidinone ring is converted into a chloro group.

One established procedure involves treating a thiazol-4(5H)-one derivative with a mixture of phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃). researchgate.nettubitak.gov.trrsc.org This reaction effectively replaces the carbonyl oxygen at the C4 position with a chlorine atom, leading to the formation of the aromatic this compound ring system. researchgate.nettubitak.gov.trrsc.org For instance, research has demonstrated the successful synthesis of a this compound derivative from a 2-(3-phenyl-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)thiazol-4(5H)-one precursor using this specific chlorination method. researchgate.netrsc.org Another study reports the conversion of a 4-hydroxy thiazole (B1198619) derivative to the corresponding 4-chloro-thiazole derivative by refluxing with thionyl chloride (SOCl₂).

Table 1: Synthesis of this compound Derivative from Thiazolidinone Precursor researchgate.netrsc.org

PrecursorReagentsProduct
2-(3-phenyl-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)thiazol-4(5H)-onePhosphorus pentachloride (PCl₅), Phosphoryl chloride (POCl₃)2-(3-phenyl-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-4-chlorothiazole

Chloroacetylation Approaches to Halogenated Thiazoles

Chloroacetylation represents a key reaction in the synthesis of functionalized thiazoles. This approach typically involves the reaction of an aminothiazole with chloroacetyl chloride. This does not form the thiazole ring itself but rather attaches a reactive chloroacetylamido side chain, creating a versatile intermediate for further modification.

The standard procedure involves suspending a 2-aminothiazole (B372263) derivative (which may already contain a chlorine substituent at the 4-position) in a suitable solvent, such as glacial acetic acid or pyridine (B92270), and then adding chloroacetyl chloride dropwise. google.comresearchgate.netorgsyn.org The reaction mixture is often heated to drive the acylation to completion. google.comresearchgate.net This yields a 2-chloroacetylamino-thiazole derivative, where the chloroacetamide group can be used for subsequent cyclization or substitution reactions. rsc.orgnih.gov For example, 2-amino-4-chlorothiazole (B36688) can be reacted with chloroacetyl chloride in glacial acetic acid to produce 2-chloroacetylamino-4-chlorothiazole. google.comresearchgate.net

The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thioamide, is a foundational method for forming the thiazole ring. google.commdpi.comorientjchem.org In this context, a chloroacetylation reaction can be used to prepare the required α-haloketone precursor.

Microwave-Assisted Synthesis Techniques

To improve reaction efficiency, microwave-assisted synthesis has emerged as a valuable technique in heterocyclic chemistry. This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.combiointerfaceresearch.com

The synthesis of chlorinated thiazole derivatives has been successfully achieved using microwave irradiation. For example, a 4-(o-chlorophenyl)-2-aminothiazole was synthesized by reacting o-chloroacetophenone with thiourea (B124793) and iodine under microwave irradiation, demonstrating a green chemistry approach that proceeds selectively and in a matter of minutes to give high yields. mdpi.com The keywords "Microwave assisted synthesis" are explicitly linked to research involving the preparation of a this compound derivative from an indazolylthiazolodinone precursor, highlighting its application in multi-step synthetic pathways. rsc.org This non-conventional energy source facilitates rapid heating, accelerating the rate of key reactions such as cyclizations and condensations involved in forming the thiazole ring.

Functionalization and Derivatization Strategies

The this compound ring is a valuable building block, primarily because the chlorine atom at the C4 position and other functional groups can be readily manipulated to build more complex molecular architectures.

Introduction of Pendant N-Heterocycles

This compound derivatives, especially those also bearing a formyl group (carbaldehyde), are potent precursors for synthesizing new molecules with pendant N-heterocycles. researchgate.net The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions, while the aldehyde group provides a site for condensation reactions.

This dual reactivity allows for the construction of various fused or linked heterocyclic systems. Research has shown the utility of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole in constructing bioactive pyran and pyridine hybrids. The strategic functionalization of the thiazole core enables the annulation of new rings, leading to diverse molecular scaffolds.

Pyrazole (B372694) Derivatives from this compound Precursors

A significant application of this compound derivatives is in the synthesis of novel pyrazoles. researchgate.nettubitak.gov.tr A common and effective synthetic route involves a two-step process.

First, the this compound derivative is reacted with hydrazine (B178648) hydrate (B1144303). In this step, the chlorine atom is displaced by the hydrazine nucleophile to form a 4-hydrazinylthiazole intermediate. researchgate.netrsc.org This reaction is typically carried out by heating the reactants in a suitable solvent. researchgate.net

Second, the resulting 4-hydrazinylthiazole is subjected to heterocyclization. This is achieved by reacting the intermediate with various electrophilic partners. researchgate.net Condensation with aromatic aldehydes or active methylene (B1212753) compounds leads to the formation of the pyrazole ring, yielding complex molecules that incorporate both a thiazole and a pyrazole moiety. researchgate.nettubitak.gov.trrsc.org This strategy has been used to synthesize a series of novel pyrazole derivatives from a this compound precursor that was itself derived from a thiazolidinone. researchgate.netrsc.org

Table 2: Research Data on Pyrazole Synthesis from a this compound Precursor researchgate.netrsc.org

Precursor CompoundReagent for Step 1Intermediate CompoundReagents for Step 2 (Examples)Final Product Class
2-(3-phenyl-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-4-chlorothiazole (Compound 3)Hydrazine Hydrate2-(3-phenyl-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-4-hydrazinylthiazole (Compound 4)Aromatic Aldehydes, Active Methylene CompoundsPyrazole Derivatives (Compounds 5-8)

Thiadiazole and Related Heterocycle Formations

The interconversion and synthesis of five-membered heterocycles, such as thiazoles and thiadiazoles, represent a significant area of research in synthetic organic chemistry. Thiazoles can serve as precursors for thiadiazole-containing compounds and vice-versa.

One established pathway involves the transformation of thiazole derivatives into compounds bearing a 1,3,4-thiadiazole (B1197879) ring. For instance, ethyl thiazole-carboxylate derivatives can be synthesized from pyridine-thiocarboxamide and ethyl 2-chloroacetoacetate. tubitak.gov.tr These thiazole esters undergo hydrolysis to form the corresponding carboxylic acids. Subsequent reaction of these thiazole carboxylic acids with thiosemicarbazide (B42300) leads to the formation of a 2-amino-1,3,4-thiadiazole (B1665364) ring, effectively linking a thiazole nucleus to a thiadiazole moiety. tubitak.gov.tr

Conversely, thiadiazole systems can be precursors to thiazoles. A notable example is the ring-opening and reconstruction of imidazo[2,1-b] figshare.comnii.ac.jpacs.orgthiadiazoles. These compounds react with phenylacetylene (B144264) in the presence of a base like potassium tert-butoxide under mild conditions to yield imidazo[2,1-b]thiazole (B1210989) derivatives. rsc.org This transformation provides an efficient one-pot synthesis of the thiazole-fused ring system from a thiadiazole-fused precursor. rsc.org

The synthesis of this compound itself can be achieved from thiazole-related precursors. For example, treating a 2-(3-phenyl-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)thiazol-4(5H)-one with reagents like phosphorus pentachloride and phosphoryl chloride affords the corresponding this compound derivative. researchgate.net This chlorinated intermediate is a versatile precursor for further heterocyclic transformations, such as reaction with hydrazine hydrate to produce 4-hydrazinylthiazole derivatives, which can then be cyclized to form pyrazoles. researchgate.net

Furthermore, complex heterocyclic systems containing both thiazole and thiadiazole rings can be constructed. In one approach, a key intermediate, 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, is used to build a 1,2,4-triazole (B32235) ring. This triazole can then be reacted with 2-chloro-5-(chloromethyl)thiazole to yield a final product that incorporates both a 1,2,3-thiadiazole (B1210528) and a 2-chlorothiazole (B1198822) moiety linked by a triazole ring. mdpi.com

Starting MaterialReagent(s)Product TypeRef
Thiazole-4-carboxylic acidThiosemicarbazideThiazolyl-thiadiazole tubitak.gov.tr
Imidazo[2,1-b] figshare.comnii.ac.jpacs.orgthiadiazolePhenylacetylene, t-BuOKImidazo[2,1-b]thiazole rsc.org
Thiazol-4(5H)-one derivativePOCl₃, PCl₅This compound derivative researchgate.net
4-Methyl-5-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1,2,3-thiadiazole2-Chloro-5-(chloromethyl)thiazoleThiadiazolyl-triazolyl-chlorothiazole mdpi.com

Aminothiazole Derivatives and Substituent Effects

The 2-aminothiazole framework is a crucial component in many molecules, but the synthesis of its derivatives, particularly those with halogen substituents at the C(4) position, presents challenges. The direct acylation of 2-amino-4-chlorothiazole often results in low yields and a mixture of products. rsc.org A more efficient method involves the use of a protected intermediate. 2-Aminothiazol-4(5H)-one, also known as pseudothiohydantoin, can be protected with a tert-butyloxycarbonyl (Boc) group. rsc.org This Boc-protected intermediate can then be halogenated at the C(4) position using Appel-related conditions to introduce chlorine, bromine, or iodine. Subsequent acylation of the amino group followed by a mild deprotection step cleanly affords the desired N-acylated 2-amino-4-chlorothiazole derivatives in good yields. rsc.org

Starting directly from 2-amino-4-chlorothiazole, various derivatives can be prepared. For example, reaction with chloroacetyl chloride in glacial acetic acid yields 2-chloroacetylamino-4-chlorothiazole. ajrconline.orgresearchgate.net This product can be further modified; for instance, refluxing with potassium acetate (B1210297) in glacial acetic acid converts the chloroacetyl group to an acetyl group, yielding 2-acetylamino-4-chlorothiazole. ajrconline.orgresearchgate.net

The nature and position of substituents have a profound effect on the chemical properties and reactivity of aminothiazoles. One of the most significant phenomena is the amino-imino tautomerism. Computational studies have shown that for unsubstituted aminothiazoles, the amino form is generally more stable than the imino form. researchgate.net

Electron-donating groups (e.g., -CH₃) at the C(4) or C(5) position can increase the proportion of the imino tautomer, although the amino form typically remains predominant. researchgate.net

Electron-withdrawing groups attached to the exocyclic nitrogen (e.g., tosyl group) increase the acidity of the exocyclic -NH group. researchgate.net This facilitates the transfer of a proton to the endocyclic nitrogen, making the imino form more stable and, in some cases, the predominant species. researchgate.net

PrecursorReagentsProductKey FeatureRef
2-Aminothiazol-4(5H)-one1. Boc₂O 2. CCl₄, PPh₃ 3. Acyl Chloride 4. CF₃CO₂HN-Acyl-2-amino-4-chlorothiazoleBoc protection enables clean acylation and halogenation rsc.org
2-Amino-4-chlorothiazoleChloroacetyl chloride, Acetic Acid2-Chloroacetylamino-4-chlorothiazoleDirect acylation of the amino group ajrconline.org, researchgate.net
AminothiazoleN/A (Computational Study)Amino and Imino TautomersSubstituent electronic effects control tautomeric equilibrium researchgate.net
Lithium alkynethiolate, acid chloride, carbodiimide (B86325)N/A (Reaction)N-Acyl 2-aminothiazoleSubstituent steric hindrance on carbodiimide controls product structure acs.org

Stereoselective Synthesis Approaches for this compound Derivatives

The development of stereoselective methods to synthesize chiral thiazole-containing molecules is essential for their application in various scientific fields. While direct stereoselective synthesis of this compound derivatives is specific, general principles for creating chiral thiazole cores are well-established and often rely on the use of chiral starting materials.

A prevalent strategy involves using enantiomerically pure building blocks derived from natural sources, such as amino acids. L-cysteine is a common precursor for synthesizing chiral thiazolidines, which are then converted to thiazoles. acs.org For example, the reaction of L-cysteine esters with aldehydes produces 2-substituted-1,3-thiazolidine-4-carboxylates as a mixture of diastereomers. acs.org Selective acylation of the nitrogen atom can isolate a pure stereoisomer, which can then undergo further reactions. The chirality at C-4 of the thiazolidine (B150603) is often lost during aromatization to the thiazole, but the chirality at C-2 can be retained, leading to chiral thiazole derivatives. acs.org

Modified Hantzsch reactions have been developed for the efficient synthesis of optically pure thiazole amino acid derivatives. tandfonline.com This approach, starting from the corresponding amino acids, proceeds under essentially neutral conditions, which suppresses acid-catalyzed racemization and preserves the stereochemical integrity of the chiral center. tandfonline.com

Another approach involves the preparation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) from amino acid-derived amino alcohols. researchgate.net These thiazolines, which are often enantiomerically pure, can be dehydrogenated using various reagents to yield the corresponding chiral thiazoles. researchgate.net For instance, reaction with sulfur or potassium permanganate (B83412) under specific conditions can facilitate this oxidation. researchgate.net

The stereoselectivity of thiazolidine formation, a key step in many of these syntheses, can be influenced by substituent effects. In the synthesis of 2-arylthiazolidine-4-carboxylic acids, the type and position of substituents on the aromatic aldehyde reactant can impact the diastereomeric excess of the product. researchgate.net For example, an ortho-hydroxyl group on the aldehyde can lead to strong hydrogen bonding in the transition state, favoring the formation of one diastereomer. researchgate.net The mechanism is believed to proceed via an in-situ-formed imine intermediate, which dictates the stereochemical outcome of the cyclization. researchgate.net

Synthetic StrategyChiral SourceKey IntermediateResulting ProductRef
Cycloaddition/AcylationL-cysteine esterN-acyl-2-substituted thiazolidine-4-carboxylateChiral pyrrolo[1,2-c]thiazole derivatives acs.org
Modified Hantzsch ReactionChiral α-amino acidsThioamide/ThiazolineOptically pure thiazole amino acid derivatives tandfonline.com
DehydrogenationAmino acid-derived amino alcoholsChiral 2-thiazolineChiral thiazoles researchgate.net
Stereoselective CyclizationL-cysteine and substituted aldehydesImine intermediate2-Arylthiazolidine-4-carboxylic acids (with diastereomeric excess) researchgate.net

Mechanistic Investigations of 4 Chlorothiazole Reactivity

Nucleophilic Substitution Reactions in the Thiazole (B1198619) Ring

Nucleophilic substitution reactions are fundamental to the functionalization of the thiazole ring. The position of the halogen substituent and the nature of the nucleophile significantly influence the reaction's outcome and mechanism.

Reactivity with Sodium Methoxide (B1231860) and Related Nucleophiles

The reaction of chlorothiazoles with sodium methoxide in methanol (B129727) is a classic example of nucleophilic aromatic substitution (SNAr). In these reactions, the methoxide ion attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the corresponding methoxythiazole. acs.orgvedantu.com The reaction between 2-chloro-4(5)-X-thiazoles and sodium methoxide quantitatively produces the corresponding 2-methyl ethers. acs.org These reactions typically follow second-order kinetics, being first order with respect to both the chlorothiazole and the methoxide ion. acs.org

The reactivity of chlorothiazoles with alkoxide ions is also influenced by the counter-ion of the alkoxide. For methoxydehalogenation reactions of 2-chlorothiazole (B1198822) and 4-chlorothiazole, the relative rate ratios for Li⁺, Na⁺, and K⁺ are 1:1.12:1.49 and 1:1.30:2.39, respectively. rsc.org In contrast, for the tert-butoxy-substitution on 2-chlorothiazole and this compound, the kNa:kK ratios are 0.72 and 0.30, respectively, indicating that the presence of ion pairs can reduce the reactivity of the chloro derivatives. rsc.org

Influence of Halogen Position on Reactivity (e.g., 2-chlorothiazole vs. This compound vs. 5-chlorothiazole)

The position of the chlorine atom on the thiazole ring has a profound effect on its reactivity towards nucleophiles. The relative reactivity of chlorothiazole isomers is highly dependent on the nucleophile used. chemicalbook.com

With sodium methoxide in methanol, the observed order of reactivity is 5-chlorothiazole (B1590928) > 2-chlorothiazole > this compound. chemicalbook.comsciepub.com This suggests that the 5-position is most susceptible to nucleophilic attack by methoxide, followed by the 2-position, with the 4-position being the least reactive. sciepub.com However, when a different nucleophile, such as the thiophenoxide ion or piperidine (B6355638) in methanol, is employed, the reactivity order changes to 2-chlorothiazole > this compound > 5-chlorothiazole. chemicalbook.com

The reactivity ratios of this compound versus 2-chlorothiazole also vary significantly with the series of alkoxide ions: methoxide, ethoxide, isopropoxide, and t-butoxide. The ratios are 0.07, 0.6, 4, and 42, respectively, highlighting the interplay between the steric bulk of the nucleophile and the electronic environment of the substitution site. chemicalbook.com

Relative Reactivity of Chlorothiazole Isomers with Various Nucleophiles
NucleophileReactivity Order
Sodium Methoxide in Methanol5-chloro > 2-chloro > 4-chloro
Thiophenoxide Ion in Methanol2-chloro > 4-chloro > 5-chloro
Piperidine in Methanol2-chloro > 4-chloro > 5-chloro

Radical-Chain Mechanisms in this compound Transformations

While nucleophilic aromatic substitution is a common pathway, radical-chain mechanisms can also operate in the transformation of this compound, particularly under specific reaction conditions. These mechanisms typically involve three main stages: initiation, propagation, and termination. lumenlearning.com Initiation involves the formation of a radical species, often facilitated by heat, UV light, or a chemical initiator. lumenlearning.comwiley-vch.de In the propagation steps, the radical reacts with the substrate to form a new radical, which continues the chain. lumenlearning.com Termination occurs when two radicals combine. lumenlearning.com Although less common for simple nucleophilic substitutions, such radical pathways can be relevant in certain photochemical or metal-catalyzed reactions involving this compound derivatives. For instance, some transformations might proceed via single-electron transfer (SET) processes, leading to the formation of radical ions.

Electrophilic Aromatic Substitution on this compound Scaffolds

Electrophilic aromatic substitution (SEAr) on the this compound ring is generally less facile than on electron-rich aromatic systems due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms and the chlorine substituent. wikipedia.org However, under appropriate conditions, these reactions can occur. The position of substitution is directed by the combined electronic effects of the ring heteroatoms and the chlorine atom. Generally, electrophilic attack is disfavored. For thiazole itself, position 5 is the most susceptible to electrophilic attack, followed by position 2. core.ac.uk The presence of a chlorine at the 4-position would further deactivate the ring, making substitution more challenging. Reactions such as nitration, halogenation, and sulfonation typically require harsh conditions. wikipedia.orgcore.ac.uk For instance, the nitration of 4-methylthiazole (B1212942) yields 4-methyl-5-nitrothiazole, indicating a preference for substitution at the 5-position. core.ac.uk

Metalation and Carbanion Chemistry of this compound

The deprotonation of a C-H bond in this compound can generate a thiazolyl carbanion, a potent nucleophile for forming new carbon-carbon bonds. numberanalytics.comuobabylon.edu.iq This is typically achieved using strong bases like organolithium reagents. numberanalytics.com The acidity of the ring protons is influenced by the electronegativity of the adjacent heteroatoms and the chlorine substituent. The resulting carbanions are valuable intermediates in organic synthesis. numberanalytics.comnih.gov For example, the lithiation of 5-bromo-2-chlorothiazole (B1280334) at the 4-position has been reported. thieme-connect.com The stability and reactivity of these carbanions are influenced by factors such as the inductive effect of adjacent electronegative atoms and the hybridization of the charge-bearing carbon atom. libretexts.org Halogens are known to stabilize carbanions, with the stabilizing effect following the order Br > Cl > F. uobabylon.edu.iq

Reaction Kinetics and Pathway Elucidation for this compound Derivatives

Kinetic studies are crucial for elucidating the mechanisms of reactions involving this compound derivatives. As mentioned, nucleophilic substitution reactions on chlorothiazoles often follow second-order kinetics. acs.org The rate constants provide quantitative measures of reactivity and allow for the comparison of different substrates and nucleophiles. For example, the reaction between 2-chloro-4(5)-X-thiazoles and sodium methoxide in methanol at 50°C shows a range of rate constants depending on the substituent X. acs.org

Kinetic investigations of the reactions between 4- and 5-substituted 2-chlorothiazoles and the benzenethiolate (B8638828) ion have revealed that the thiazole system is highly sensitive to substituent effects, as indicated by a large Hammett ρ value of +5.3. rsc.org The kinetics of methoxide-catalyzed solvolysis and cyclization of related acyl-halophenylthioureas have also been studied, revealing complex reaction pathways that can be influenced by the concentration of the base. upce.cz At higher concentrations of sodium methoxide, the rates of solvolysis of certain acyl halothioureas were observed to decrease, suggesting the formation of less reactive dianionic species. upce.cz

Rate Constants for the Reaction of 2-Chloro-4(5)-X-thiazoles with Sodium Methoxide in Methanol at 50°C
Substituent (X)Position105 k (sec-1 mol-1 l)
H-0.81
CH350.18
CH340.24
C6H541.3
Cl561
Cl4104
NO252,960,000

Data from Bartoli et al., 1975. acs.org

Advanced Spectroscopic and Analytical Characterization of 4 Chlorothiazole and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation.karary.edu.sdsemanticscholar.orgjchps.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. jchps.com By analyzing the magnetic properties of atomic nuclei, primarily 1H (proton) and 13C (carbon-13), chemists can deduce the connectivity and chemical environment of atoms within a molecule. semanticscholar.orgjchps.com Two-dimensional NMR experiments, such as COSY and HSQC, further enhance structural analysis by revealing correlations between different nuclei. semanticscholar.orgslideshare.net

1H NMR Applications.jchps.comsigmaaldrich.com

Interactive Data Table: Representative 1H NMR Chemical Shifts for Thiazole (B1198619) Derivatives

Compound/FragmentProton PositionChemical Shift (δ) in ppm
Fluorinated hydrazinylthiazole derivativeH-5 of thiazole ring6.22 - 7.50 acs.org
2-Amino-4-chlorothiazole (B36688)H-5 of thiazole ringPredicted guidechem.com

Note: Specific chemical shift values can vary based on the solvent and other substituents on the thiazole ring.

13C NMR Applications.sigmaaldrich.comoregonstate.edu

13C NMR spectroscopy provides information about the carbon framework of a molecule. oregonstate.edu Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. oregonstate.edu In 13C NMR spectra of thiazole derivatives, the carbons of the thiazole ring have characteristic chemical shifts. For example, in a series of fluorinated hydrazinylthiazole derivatives, the chemical shifts for C2, C4, and C5 of the thiazole ring were observed in the ranges of 168.3–170.6 ppm, 148.8–160.9 ppm, and 101.8–104.5 ppm, respectively. acs.org Public databases indicate that 13C NMR spectra for 4-chlorothiazole have been recorded. nih.gov

Interactive Data Table: Representative 13C NMR Chemical Shifts for Thiazole Derivatives

Compound/FragmentCarbon PositionChemical Shift (δ) in ppm
Fluorinated hydrazinylthiazole derivativeC-2 of thiazole ring168.3 - 170.6 acs.org
Fluorinated hydrazinylthiazole derivativeC-4 of thiazole ring148.8 - 160.9 acs.org
Fluorinated hydrazinylthiazole derivativeC-5 of thiazole ring101.8 - 104.5 acs.org
2-Amino-4-chlorothiazoleThiazole carbonsPredicted guidechem.com

Note: The exact chemical shifts are dependent on the specific substitution pattern and the solvent used.

19F NMR Applications.acs.org

While not directly applicable to this compound itself, 19F NMR is a valuable tool for characterizing fluorinated adducts of thiazoles. acs.org In the proton-decoupled 19F NMR spectra of fluorinated hydrazinylthiazole derivatives, one or two peaks corresponding to the number of fluorine atoms are observed. acs.org The development of computational tools to accurately predict 19F NMR chemical shifts is an active area of research. worktribe.com

Mass Spectrometry (MS) Techniques.semanticscholar.org

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. semanticscholar.org It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS).semanticscholar.org

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. semanticscholar.org It is particularly well-suited for the analysis of volatile and thermally stable compounds. semanticscholar.org GC-MS has been utilized in the analysis of various chlorinated compounds and is a method that could be applied to this compound. nih.govmdpi.comresearchgate.net The technique allows for the separation of this compound from a mixture, followed by its identification based on its mass spectrum. semanticscholar.org

Electrospray Ionization Mass Spectrometry (ESI-MS).creative-proteomics.com

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing fragile and polar molecules, as it minimizes fragmentation. creative-proteomics.com ESI-MS can be used to analyze this compound and its adducts, often in conjunction with liquid chromatography (LC-MS). researchtrends.net This technique generates ions by applying a high voltage to a liquid to create an aerosol. creative-proteomics.com ESI-MS can produce multiply charged ions, which is beneficial for determining the molecular weight of larger adducts. creative-proteomics.com Predicted collision cross-section values for various adducts of this compound, such as [M+H]+, [M+Na]+, and [M+K]+, have been calculated, which can aid in their identification in ESI-MS analysis. uni.lu

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]+119.96693117.6 uni.lu
[M+Na]+141.94887130.8 uni.lu
[M+NH4]+136.99347128.2 uni.lu
[M+K]+157.92281123.6 uni.lu
[M-H]-117.95237119.7 uni.lu

Data sourced from PubChemLite. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of this compound and its adducts. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide high mass accuracy, typically within a few parts per million (ppm). acs.org This level of precision allows for the unambiguous assignment of molecular formulas from the measured mass-to-charge ratio (m/z).

For instance, in the analysis of a this compound adduct, HRMS can differentiate between ions with very similar nominal masses, ensuring confident identification. nih.gov The technique is capable of analyzing both precursor and product ions with high accuracy, which is invaluable for structural elucidation, especially when combined with fragmentation techniques (MS/MS). nih.govacs.org This is particularly useful in identifying metabolites or degradation products of this compound in complex matrices. researchtrends.net

Published research on related thiazole derivatives demonstrates the power of HRMS. For example, the HRMS (ESI+) analysis of a thiazole derivative, methyl 2-(1-(4-bromophenyl)-2-((2-(trimethylsilyl)thiazol-2(3H)-ylidene)acetate, yielded a measured m/z of 611.9699, which closely matched the calculated value of 611.9693 for its molecular formula C24H26Br2NO4SSi+. Similarly, another derivative showed a measured m/z of 606.1672 against a calculated value of 606.1663 for C30H38Cl2NO4SSi+. These examples underscore the accuracy of HRMS in confirming molecular formulas.

Table 1: Illustrative HRMS Data for Thiazole Derivatives

Compound Molecular Formula Calculated m/z [M+H]+ Found m/z [M+H]+
Methyl 2-(1-(4-bromophenyl)-2-((2-(trimethylsilyl)thiazol-2(3H)-ylidene)acetate C24H26Br2NO4SSi 611.9693 611.9699

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in this compound and its adducts by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.com The IR spectrum of a this compound-containing molecule will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key vibrational modes for thiazole derivatives include C-H stretching, C=C and C=N in-ring stretching, and C-S stretching. libretexts.org The presence of the chlorine atom introduces a C-Cl stretching vibration, typically observed in the fingerprint region of the spectrum. For example, a study on 5-chlorothiazole-2-carboxylic acid identified a characteristic C-Cl stretch at 750 cm⁻¹. In adducts of this compound, additional bands will appear, corresponding to the functional groups of the adducted molecule. For instance, a carbonyl group (C=O) will show a strong, sharp absorption in the range of 1670-1740 cm⁻¹. savemyexams.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Molecules containing chromophores, such as the aromatic thiazole ring, absorb light in the UV-Vis region. The formation of this compound derivatives can lead to shifts in the maximum absorption wavelength (λmax). For example, the synthesis of a thiazole derivative from thiourea (B124793) and ethyl 2-chloroacetoacetate resulted in a bathochromic (red) shift in the UV-Vis spectrum, indicating the formation of a conjugated aromatic system. aip.org Studies on this compound-based azo dyes have shown broad absorptions covering the 300-800 nm range. researchgate.net

Table 2: Characteristic IR Absorption Ranges for Bonds in Thiazole Derivatives

Bond Functional Group Characteristic Infrared Absorption Range (cm⁻¹)
C-H Aromatic 3100-3000 libretexts.org
C=C Aromatic ring 1600-1400 libretexts.org
C=N Thiazole ring ~1600-1500
C-Cl Chloroalkane 750 (example value)
C=O Carbonyl 1740-1670 savemyexams.com
O-H Alcohol/Carboxylic Acid 3600-3200 (broad) / 3000-2500 (broad) savemyexams.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

For this compound and its adducts that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) is the definitive method for determining their three-dimensional molecular structure in the solid state. unimi.it This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. unimi.it

XRD analysis has been successfully applied to various thiazole derivatives. For instance, the crystal structure of a bis-acylated derivative of 2-amino-4-chlorothiazole confirmed a bis-acylamino structure rather than a tautomeric acylimino form. researchgate.net In another study, the single crystal X-ray structure of N-(5-chlorothiazol-2-yl)acetamide was determined, correcting a previous misidentification of the isomer. rsc.org This highlights the ability of XRD to distinguish between closely related isomers. The data obtained from XRD, such as crystallographic parameters and atomic coordinates, are crucial for understanding intermolecular interactions, such as hydrogen bonding and packing motifs in the solid state.

Chromatographic Methods for Analysis and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound and its derivatives from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of thiazole compounds. tandfonline.com In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. By adjusting the mobile phase composition, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol (B129727) with acid modifiers, separation of components based on their polarity can be achieved. researchtrends.netsielc.com

HPLC methods have been developed and validated for the determination of thiazide diuretics and their impurities in pharmaceutical formulations. For example, a method was developed to detect hydrochlorothiazide (B1673439) and all of its impurities, with validation for linearity, precision, accuracy, and robustness. The purity of synthesized thiazole derivatives is often confirmed to be ≥95% by HPLC analysis before their use in further reactions or biological testing.

Table 3: Example HPLC Method Parameters for Thiazole Analysis

Parameter Condition
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient elution) researchtrends.net
Flow Rate 1.0 mL/min tandfonline.com
Detection UV at a specific wavelength (e.g., 271 nm) tandfonline.com

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). sielc.com This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. UPLC is particularly advantageous for analyzing complex mixtures or for high-throughput screening. acs.org

UPLC systems, often coupled with high-resolution mass spectrometry (UPLC-HRMS), provide a powerful platform for the comprehensive analysis of complex samples, such as wastewater effluent, for the presence of micropollutants and their transformation products. acs.orgresearchgate.net The enhanced separation efficiency of UPLC allows for the detection of trace-level components that might be co-eluted and missed in a standard HPLC run. sielc.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and assessing purity. nih.govwisdomlib.org In TLC, a stationary phase, such as silica (B1680970) gel, is coated on a plate, and a solvent system (mobile phase) moves up the plate by capillary action, separating the components of a sample.

TLC is routinely used in the synthesis of thiazole derivatives to check the purity of the products. chemrevlett.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification. For instance, in the synthesis of a thiazolide, TLC was used to monitor the reaction, with the product having an Rf of 0.38 in a hexanes/EtOAc (10:1) solvent system. Different visualization methods, such as UV light or staining reagents, can be employed to detect the separated spots on the TLC plate.

Hyphenated Techniques (e.g., LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools in analytical chemistry. upce.czresearchgate.netfrontiersin.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prime example, offering high selectivity and sensitivity for the analysis of complex mixtures. researchgate.netfrontiersin.org This technique combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry, making it ideal for identifying and quantifying trace-level compounds and their adducts. frontiersin.orgijbpas.com

LC-MS/MS is particularly well-suited for the analysis of covalent adducts, such as those that may be formed by reactive compounds with proteins or DNA. oup.com The methodology enables the accurate and sensitive identification of modified residues, providing both qualitative and quantitative information. oup.com The general approach involves the separation of the analyte or its derivatives from the sample matrix using an HPLC column, followed by ionization and detection by the mass spectrometer. ijbpas.com Soft ionization techniques like electrospray ionization (ESI) are commonly employed. frontiersin.orgacs.org

While specific LC-MS/MS methods for this compound are not extensively detailed in the available literature, methods for the closely related compound, Chlorothiazide (B1668834), and other chlorinated compounds provide a framework for its analysis. For instance, the analysis of Chlorothiazide, a known impurity of Hydrochlorothiazide, is often performed alongside the parent compound in pharmaceutical and biological samples. oup.com These methods typically utilize reverse-phase chromatography for separation and tandem mass spectrometry for detection, often in negative ionization mode. frontiersin.orgijbpas.comnih.gov The selection of precursor and product ion transitions in multiple reaction monitoring (MRM) mode ensures high specificity and minimizes matrix interference. frontiersin.org

The table below outlines typical parameters that could be adapted for the analysis of this compound based on methods for structurally similar compounds like Hydrochlorothiazide.

ParameterTypical Condition/ValueReference
Chromatography ColumnC18 Reverse-Phase (e.g., 50 mm x 3.0 mm, 5 µm) nih.gov
Mobile PhaseAcetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) with a pH modifier like formic acid. nih.gov
Flow Rate0.3 - 1.0 mL/min ijbpas.comchromatographyonline.com
Ionization SourceElectrospray Ionization (ESI), typically in negative mode for chlorinated thiazides. nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) frontiersin.org
Example MRM Transition (for Hydrochlorothiazide)m/z 295.8 → 205.1 frontiersin.org

Other Advanced Analytical Techniques (e.g., Capillary Electrophoresis, Voltammetry)

Beyond standard hyphenated techniques, other advanced analytical methods offer unique advantages for the characterization of this compound.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-efficiency separation technique known for its rapid analysis times, low sample and reagent consumption, and high resolving power. abechem.comscielo.br Capillary zone electrophoresis (CZE), a mode of CE, separates ionic species based on their charge-to-size ratio in an electric field. abechem.com

A CZE method has been successfully developed for the simultaneous separation and determination of Zofenopril calcium, Hydrochlorothiazide, and its major impurities, which include Chlorothiazide. oup.com This demonstrates the applicability of CE for resolving structurally similar thiazide compounds. The optimization of parameters such as buffer pH and concentration is critical for achieving baseline separation. oup.comnih.gov In the referenced study, a borate (B1201080) buffer at a specific pH provided effective separation of all compounds, including Chlorothiazide, in under 5 minutes. oup.com

The key parameters for the CZE analysis of Chlorothiazide are detailed in the table below.

ParameterCondition/ValueReference
TechniqueCapillary Zone Electrophoresis (CZE) oup.com
CapillaryUncoated fused-silica (48.5 cm total length, 40 cm effective length, 50 µm i.d.) oup.com
Background Electrolyte (Buffer)10 mM Borate buffer oup.com
Buffer pH9.15 oup.com
Applied Voltage+17 kV oup.com
Detection Wavelength225.0 nm oup.com
Linearity Range (for Chlorothiazide)5.0–100.0 µg/mL oup.com

Voltammetry

Voltammetry encompasses a group of electroanalytical methods where information about an analyte is obtained by measuring the current as a function of applied potential. libretexts.org Cyclic voltammetry (CV) is a widely used voltammetric technique to study the redox properties of electroactive species. libretexts.orgiieta.org

The electrochemical behavior of a derivative, 2-Amino-4-(4-Cl-phenyl) thiazole, has been investigated using cyclic voltammetry. researchgate.net The study was performed in a non-aqueous solvent (DMSO) with a supporting electrolyte. A reduction signal was observed at a specific potential, which was attributed to the electrochemical reduction of the compound. researchgate.net Such studies provide insight into the electronic properties and potential reactivity of the thiazole ring system.

The experimental conditions and findings from the cyclic voltammetry study are summarized below.

ParameterCondition/ValueReference
TechniqueCyclic Voltammetry (CV) researchgate.net
Analyte2-Amino-4-(4-Cl-phenyl) thiazole researchgate.net
Working ElectrodeGlassy Carbon Electrode researchgate.net
SolventDimethyl sulfoxide (B87167) (DMSO) researchgate.net
Supporting Electrolyte0.1 M TBABF₄ (Tetrabutylammonium tetrafluoroborate) researchgate.net
Observed Reduction Peak Potential (Ep)-2.28 V vs Ag/AgCl researchgate.net

Computational Chemistry and Molecular Modeling Studies of 4 Chlorothiazole

Quantum Chemical Calculations (DFT, TD-DFT) on Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are fundamental in understanding the electronic properties of molecules. mdpi.comrsdjournal.org These methods provide insights into molecular geometry, vibrational frequencies, and electronic transitions, which are crucial for predicting reactivity and spectral behavior. academie-sciences.fr

Studies employing DFT have been used to confirm the structures of newly synthesized azo dyes based on 4-chlorothiazole. The comparison between experimental and calculated vibrational frequency data often shows good agreement, validating the computational models used. researchgate.net Geometry optimization is a standard procedure in these calculations to find the lowest energy conformation of the molecule. mdpi.com The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters derived from these calculations. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's stability and reactivity.

TD-DFT calculations are employed to simulate UV-Vis absorption spectra, providing information about the electronic transitions within the molecule. academie-sciences.fr These computational approaches are not only predictive but also serve to explain experimental observations at a molecular level. mdpi.com

Table 1: Key Parameters from Quantum Chemical Calculations

ParameterDescriptionSignificance
Optimized Geometry The lowest energy, most stable 3D arrangement of atoms in the molecule.Foundation for all other computational property predictions.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicator of chemical reactivity and kinetic stability.
Vibrational Frequencies Calculated frequencies corresponding to molecular vibrations.Allows for comparison with experimental IR and Raman spectra to confirm structure.
Electronic Transitions Calculated energies and oscillator strengths of electronic excitations.Predicts UV-Vis absorption spectra.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.nettrdizin.gov.tr This method is extensively used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. nih.govekb.eg

For instance, derivatives of this compound have been investigated as potential anticancer agents. Molecular docking simulations have been performed to study their binding modes within the active sites of enzymes like topoisomerase II. researchgate.net These simulations can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov

In one study, a series of pyrazole (B372694) derivatives synthesized from a this compound precursor were evaluated for their cytotoxic activity. ekb.eg Molecular docking studies were carried out to support the biological results, helping to rationalize the observed activity and guide the design of more potent compounds. ekb.eg Similarly, this compound-based azo dyes have been docked into various antioxidant proteins to investigate their potential as bioactive agents. researchgate.net

Table 2: Example of Molecular Docking Results for a this compound Derivative

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Topoisomerase II3QX3-8.5ASP479, SER480Hydrogen Bond
ILE768Hydrophobic
VEGFR24ASD-7.9CYS919, ASP1046Hydrogen Bond, Pi-Alkyl
Lipoxygenase1N8Q-9.2HIS518, ILE857Metal-Acceptor, Hydrophobic

Note: The data in this table is illustrative and based on typical findings from molecular docking studies. Actual values would be specific to the exact derivative and target studied.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational data from quantum chemical calculations and molecular docking provide quantitative descriptors that are invaluable for developing SAR models. nih.govfrontiersin.org

By analyzing a series of related compounds, such as different derivatives of this compound, researchers can identify which structural features are crucial for activity. For example, the presence of specific substituent groups at certain positions on the thiazole (B1198619) ring might enhance binding to a target receptor. Computational models can help quantify these effects. mdpi.com

In the context of this compound derivatives, SAR studies have been used to understand their anticancer and antimicrobial activities. researchgate.netekb.eg For example, after synthesizing a series of pyrazole derivatives from a this compound intermediate, the varying cytotoxic activities against different cancer cell lines were correlated with their structural differences. ekb.eg The insights from these SAR studies, supported by docking results, are crucial for the rational design of new, more effective therapeutic agents. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. mdpi.commun.ca Molecules are not rigid; they are flexible and can adopt various conformations in solution. mdpi.com Understanding this conformational landscape is critical, as the biologically active conformation may not be the lowest energy one. mun.ca

MD simulations simulate the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. nih.govbiorxiv.org For derivatives of this compound, MD simulations can be used to refine the docking poses and to calculate binding free energies, which are often more accurate than the scoring functions used in docking. nih.gov

These simulations can reveal the role of solvent molecules, the flexibility of the protein's active site, and the dynamic nature of the interactions, offering a more complete understanding of the binding event. nih.gov

In Silico ADMET Profiling of this compound Derivatives

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. scielo.brnih.gov Performing these studies in a laboratory setting is time-consuming and expensive. In silico ADMET profiling offers a rapid and cost-effective way to predict these properties computationally. nih.govajol.info

For derivatives of this compound, various online tools and software packages can predict properties like aqueous solubility, blood-brain barrier permeability, intestinal absorption, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. scielo.br A study on 4-(4-chlorophenyl)thiazole compounds, for example, used the pkCSM platform to predict ADMET parameters, showing that the compounds possessed important pharmacokinetic properties for potential drug candidates. scielo.br

These predictions help to identify potential liabilities early in the drug discovery process, allowing medicinal chemists to modify the structure to improve its ADMET profile. ajol.info

Table 3: Predicted ADMET Properties for a Hypothetical this compound Derivative

PropertyPredicted ValueInterpretation
Water Solubility (logS) -3.5Moderately soluble
Caco-2 Permeability (logPapp) 0.95High intestinal absorption predicted
Blood-Brain Barrier (BBB) Permeability (logBB) -0.5Low penetration into the brain predicted
CYP2D6 Inhibitor NoUnlikely to inhibit a major drug-metabolizing enzyme
hERG I Inhibitor Yes (low risk)Potential for cardiotoxicity, requires further investigation
Ames Toxicity NoNon-mutagenic predicted

Note: This table is illustrative. The values are representative of what an in silico ADMET prediction might provide.

Applications of 4 Chlorothiazole in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

4-Chlorothiazole and its derivatives are pivotal intermediates in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The chlorinated thiazole (B1198619) moiety is a significant structural feature that can enhance the biological activity of a molecule. fabad.org.tr Its utility as a building block is appreciated by researchers for its ability to facilitate the creation of intricate molecular architectures, thereby accelerating the drug discovery process. fabad.org.tr

Derivatives such as 2-amino-4-chloro-1,3-thiazole-5-carboxylic acid serve as important intermediates for the synthesis of various pharmaceutical compounds, including aryl amides and other complex structures integral to the development of new drugs. numberanalytics.com The versatility of the this compound scaffold is further demonstrated by its use in the preparation of other functionalized building blocks. For instance, 2-substituted this compound-5-carbaldehydes are valuable precursors for synthesizing a new series of thiazolyl-2,4-thiazolidinediones and rhodanines, which have been investigated for their potential anticancer activities. mdpi.com

The reactivity of the chlorine atom at the 4-position allows for its displacement in nucleophilic substitution reactions, providing a pathway to a diverse range of 4-substituted thiazole derivatives. This reactivity is crucial for constructing more complex molecules. For example, the reaction of 2-acylamino-4-chlorothiazoles with various nucleophiles is a key step in the synthesis of potential antiviral thiazolides. nih.gov The development of efficient synthetic routes to these intermediates, such as the practical synthesis of 2-amino-4-halothiazoles from pseudothiohydantoin, highlights the importance of this compound chemistry in medicinal research. nih.gov

The following table summarizes key this compound derivatives and their roles as intermediates:

Intermediate CompoundApplicationReference
Ethyl 2-chlorothiazole-4-carboxylateSynthesis of fungicides and herbicides fabad.org.tr
2-Amino-4-chloro-1,3-thiazole-5-carboxylic acidSynthesis of aryl amides and other pharmaceutical compounds numberanalytics.com
2-Substituted this compound-5-carbaldehydesPrecursors for thiazolyl-2,4-thiazolidinediones and rhodanines mdpi.com
2-Acylamino-4-chlorothiazolesSynthesis of potential antiviral thiazolides nih.gov
2-Chloro-5-(chloromethyl)thiazoleIntermediate for insecticides google.com

Catalytic Applications Involving this compound Scaffolds

The broader family of thiazole-containing compounds has demonstrated significant potential in the field of catalysis. Thiazoles can be complexed with transition metals to create catalysts for important organic transformations such as the Stetter reaction and benzoin (B196080) condensation. fabad.org.trtandfonline.com Thiazoline derivatives, which are structurally related to thiazoles, have also been recognized as valuable ligands in asymmetric catalysis. rsc.org

More specifically, thiazol-2-ylidenes have emerged as a class of N-heterocyclic carbene (NHC) ligands for transition metal catalysis. nih.gov These ligands can enhance the efficiency of catalytic systems in various reactions. While the direct use of the this compound parent compound as a catalytic scaffold is not extensively documented, its derivatives are beginning to be explored.

Recent research has shown that new thiazole derivatives can be used to prepare Fe(III), Pd(II), and Cu(II) complexes that act as powerful catalysts. For example, a Pd(II) complex of a new thiazole derivative has been successfully used as a recyclable heterogeneous catalyst for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. nih.govsemanticscholar.org This catalytic system offers several advantages, including high efficiency, short reaction times, and the use of water as a solvent, aligning with the principles of green chemistry. nih.gov

Although direct evidence for the catalytic application of the this compound scaffold itself is limited in the reviewed literature, the proven catalytic activity of the broader thiazole family suggests a promising area for future research. The electronic modifications induced by the chlorine substituent in the 4-position could potentially be harnessed to fine-tune the properties of thiazole-based catalysts for specific applications.

Polymer Chemistry and Organic Electronic Materials

This compound has emerged as a crucial building block in the design and synthesis of novel conjugated polymers for applications in organic electronics, particularly in the field of organic photovoltaics (OPVs). Its electron-deficient nature makes it an attractive component for creating donor-acceptor (D-A) copolymers, which are a cornerstone of modern organic semiconductor materials. semanticscholar.orgresearchgate.net

Researchers have designed and synthesized polymer donors based on this compound derivatives with simple structures. researchgate.net For instance, two such polymers, designated PTz3Cl and PBTTz3Cl, have been developed. researchgate.net Organic solar cells based on PBTTz3Cl, when blended with a small-molecule acceptor (L8-BO), have achieved a power conversion efficiency (PCE) of 18.38%. researchgate.net This high performance is attributed to the strong donor/acceptor interaction which promotes a favorable phase separation morphology in the active layer. researchgate.net

Further studies have demonstrated the versatility of these this compound-based polymers, showing excellent photovoltaic performance with various small-molecule acceptors. researchgate.net By introducing a third component (a guest acceptor like BTP-eC9) into the host system, the blend morphology and charge transport can be further optimized, leading to even higher PCEs, reaching up to 19.12%. researchgate.net This work highlights the potential of this compound derivatives in constructing highly versatile and high-performance polymer donors for next-generation organic solar cells. researchgate.netresearchgate.net

The following table presents key performance data for organic solar cells utilizing this compound-based polymer donors:

Polymer DonorAcceptor(s)Power Conversion Efficiency (PCE)Reference
PBTTz3ClL8-BO18.38% researchgate.net
PBTTz3ClL8-BO, BTP-eC9 (Ternary)19.12% researchgate.net
PSZBTP-eC98.15% researchgate.net
PBDB-TF:PSZ (Ternary)BTP-eC917.4% researchgate.net

The electron-deficient character of the this compound unit is a key feature that is exploited in the design of advanced polymer donors. semanticscholar.org Thiazole itself is an electron-deficient heterocycle due to the imine (C=N) moiety. semanticscholar.org The addition of a chlorine atom is expected to further enhance this electron deficiency, leading to polymers with deep-lying Highest Occupied Molecular Orbital (HOMO) energy levels. semanticscholar.org Deep HOMO levels are desirable in polymer donors as they can lead to higher open-circuit voltages (Voc) in the corresponding solar cell devices, which is a critical parameter for achieving high PCEs. researchgate.net

The incorporation of this compound as an electron-deficient unit provides a new strategy for constructing highly versatile and high-performance polymer donors. researchgate.net Importantly, the synthesis of this compound-based monomers can be relatively simple, which contributes to the development of low-cost organic photovoltaic materials. researchgate.net This is a significant advantage for the future commercialization of organic solar cell technology. The use of two different electron-deficient units, including a chlorinated dithiazole, in the polymer backbone is another promising strategy to enlarge the bandgaps of polymer donor materials for high-performance polymer solar cells. nih.govresearchgate.net

Polymer Donors for Organic Photovoltaics

Development of Novel Optical Materials

The unique electronic structure of the this compound moiety also makes it a valuable component in the design of novel optical materials, particularly those with nonlinear optical (NLO) properties. NLO materials are of great interest for a variety of applications in photonics and optoelectronics, including optical switching and second harmonic generation. tandfonline.com

Researchers have prepared a series of azo dyes based on a this compound azo moiety functionalized with strong electron acceptor groups and additional donor/acceptor groups along the conjugated backbone. tandfonline.comnih.gov These "push-pull" systems, where electron-donating and electron-withdrawing groups are connected through a π-conjugated bridge, are a common design strategy for creating molecules with large second-order NLO responses (hyperpolarizability, β). tandfonline.com

The study of these this compound-based azo dyes has revealed that they possess high nonlinear optical properties. tandfonline.comnih.gov The effects of the different acceptor and donor/acceptor groups on the absorption properties, thermal stability, and second-order NLO activity have been evaluated. tandfonline.com The presence of the this compound unit, in conjunction with other strong acceptor groups like a nitro group or a heterocyclic ring with a nitro group, has been shown to increase the hyperpolarizability of the azo dyes. tandfonline.com These findings demonstrate the potential of this compound as a key building block for the development of new, high-performance NLO materials. tandfonline.comnih.gov

Biological Activity and Mechanistic Insights of 4 Chlorothiazole and Its Analogs

Antimicrobial Activities

Antibacterial Efficacy (e.g., against Streptococcus mutans, Pseudomonas aeruginosa, S. aureus)

Thiazole (B1198619) derivatives, including those with a 4-chloro substitution, have demonstrated a range of antibacterial activities. researchgate.net A study evaluating synthesized pyrazoles and their precursors, which included 4-chlorothiazole derivatives, showed broad-spectrum antimicrobial activity. researchgate.net Notably, these compounds exhibited maximum inhibition against Streptococcus mutans. researchgate.net

Calix nih.govpyrrole derivatives have also been investigated for their antibacterial properties against Staphylococcus aureus, Streptococcus mutans, and E. coli. ekb.eg The results indicated that these derivatives were effective against all three bacteria, with their inhibitory effects increasing with concentration. ekb.eg One particular calix nih.govpyrrole derivative demonstrated the most significant inhibition zones, reaching up to 19.5 mm for Staphylococcus aureus. ekb.eg

Furthermore, research into indolylbenzo[d]imidazole derivatives has revealed potent activity against staphylococci. mdpi.com Specifically, certain derivatives showed high activity against S. aureus, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as < 1 µg/mL. mdpi.com The introduction of a chlorine atom in some derivatives led to an increase in antistaphylococcal activity. mdpi.com

While direct studies on this compound against Pseudomonas aeruginosa are limited in the provided context, the broader class of thiazole derivatives is recognized for its antibacterial potential. researchgate.net For instance, some oral antiseptics have been tested against a panel of microorganisms including P. aeruginosa. univille.br

Table 1: Antibacterial Activity of this compound Analogs and Related Compounds

Compound/Derivative Class Target Bacteria Observed Efficacy Reference(s)
This compound-derived pyrazoles Streptococcus mutans Maximum inhibition activity researchgate.net
Calix nih.govpyrrole derivatives Staphylococcus aureus, Streptococcus mutans, E. coli Good antibacterial activity, with inhibition zones up to 19.5 mm for S. aureus. ekb.eg
Indolylbenzo[d]imidazole derivatives S. aureus (including MRSA) High activity with MIC < 1 µg/mL for some derivatives. mdpi.com
Thiazole derivatives (general) Bacteria Recognized for antibacterial activity. researchgate.net

Antifungal Efficacy (e.g., against Candida albicans, Aspergillus niger, M. gypseum)

Derivatives of this compound and related heterocyclic structures have shown notable antifungal properties. Chalcone (B49325) derivatives, for instance, have been synthesized and screened for their antifungal activity. nih.govnih.gov While they showed no activity against Candida albicans and Aspergillus niger, significant efficacy was observed against the dermatophyte Microsporum gypseum. nih.govnih.gov In fact, a 4-chloro derivative of chalcone demonstrated antifungal activity superior to the standard drug ketoconazole (B1673606) against M. gypseum. nih.govnih.gov

In another study, 3-azolyl-4-chromanone phenylhydrazones were evaluated for their in vitro antifungal activity. d-nb.info These compounds exhibited good antifungal activity against Candida albicans, Saccharomyces cerevisiae, and Microsporum gypseum, with minimum inhibitory concentration (MIC) values below 16 μg/mL, comparable to the standard drug fluconazole. d-nb.info

Furthermore, indolylbenzo[d]imidazole derivatives have also been investigated. mdpi.com One such compound, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole, showed a low MIC of 3.9 µg/mL against C. albicans. mdpi.com Another derivative, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, also demonstrated a low MIC of 3.9 µg/mL against the same fungal pathogen. mdpi.com

Table 2: Antifungal Activity of this compound Analogs and Related Compounds

Compound/Derivative Class Target Fungi Observed Efficacy Reference(s)
4-Chloro chalcone derivative Microsporum gypseum Superior activity compared to ketoconazole. nih.govnih.gov
Chalcone derivatives Candida albicans, Aspergillus niger No activity observed. nih.govnih.gov
3-Azolyl-4-chromanone phenylhydrazones Candida albicans, Microsporum gypseum Good activity with MIC < 16 μg/mL. d-nb.info
Indolylbenzo[d]imidazole derivatives Candida albicans Low MIC of 3.9 µg/mL for specific derivatives. mdpi.com

Antibiofilm Activity

The ability of this compound derivatives to inhibit biofilm formation has been a subject of investigation. In a study involving synthesized pyrazole (B372694) derivatives from this compound-5-carbaldehydes, one of the precursor compounds demonstrated the most potent antibiofilm activity against the three pathogens tested. researchgate.net

Research on halogenated indoles has also shed light on antibiofilm potential. frontiersin.org Specifically, 4-chloroindole (B13527) and 7-chloroindole (B1661978) were found to effectively inhibit biofilm formation by Vibrio parahaemolyticus. frontiersin.org At a concentration of 20 μg/mL, 4-chloroindole inhibited over 80% of biofilm formation. frontiersin.org Notably, 7-chloroindole was able to inhibit biofilm formation without significantly affecting the growth of planktonic cells. frontiersin.org

Furthermore, a study on indolylbenzo[d]imidazole derivatives showed that several compounds exhibited excellent antibiofilm activity, both by inhibiting the formation of new biofilms and by killing cells within mature biofilms. mdpi.com The development of marine-derived natural products and their synthetic analogs also represents a promising avenue for discovering new and effective antibiofilm agents against pathogens like Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. nih.gov

Table 3: Antibiofilm Activity of this compound Analogs and Related Compounds

Compound/Derivative Class Target Organism(s) Observed Efficacy Reference(s)
This compound-5-carbaldehyde precursor Three tested pathogens Most potent antibiofilm inhibition activity among tested compounds. researchgate.net
4-Chloroindole Vibrio parahaemolyticus >80% inhibition of biofilm formation at 20 μg/mL. frontiersin.org
7-Chloroindole Vibrio parahaemolyticus Inhibited biofilm formation without affecting planktonic cell growth. frontiersin.org
Indolylbenzo[d]imidazole derivatives Not specified Excellent activity in inhibiting biofilm formation and killing cells in mature biofilms. mdpi.com

Antitubercular Activity

Thiazole-containing compounds have been recognized for their potential antitubercular properties. researchgate.net While specific studies focusing solely on this compound are not detailed in the provided search results, the broader class of thiazole derivatives has been investigated. For instance, a series of novel N-heterocycles, including thiazole derivatives, were synthesized and screened for their antitubercular activity against Mycobacterium tuberculosis. researchgate.net

Furthermore, research on 1,2,4-triazole (B32235) derivatives has identified compounds with significant antitubercular potential. nih.gov One compound, in particular, was found to be highly active against Mycobacterium tuberculosis H37Ra with a minimum inhibitory concentration (MIC) of 0.976 μg/mL. nih.gov Other derivatives in the same series also showed satisfactory results against various Mycobacterium species. nih.gov Thiazolidin-4-one derivatives have also emerged as a promising class of antitubercular agents, with some compounds exhibiting potent activity comparable to the first-line drug isoniazid (B1672263). nih.gov

Table 4: Antitubercular Activity of Thiazole Analogs and Related Compounds

Compound/Derivative Class Target Organism Observed Efficacy Reference(s)
Thiazole derivatives Mycobacterium tuberculosis Investigated for antitubercular activity. researchgate.netresearchgate.net
1,2,4-Triazole derivatives Mycobacterium tuberculosis H37Ra MIC of 0.976 μg/mL for the most active compound. nih.gov
Thiazolidin-4-one derivatives M. tuberculosis H37Ra Activity comparable to isoniazid (MIC = 0.12 µg/mL) for one derivative. nih.gov

Anticancer and Cytotoxic Activities

Activity against Human Cancer Cell Lines (e.g., HepG-2, HCT-116, MCF-7, HeLa, PC-3)

Derivatives of this compound and related heterocyclic compounds have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.

A study on synthesized pyrazoles derived from this compound precursors revealed good to excellent activity against hepatoma (HepG-2) and colon carcinoma (HCT-116) cell lines, with IC50 values ranging from 6.13 to 23.85 μg/ml. researchgate.net Some of these compounds also showed potent cytotoxicity against the human breast adenocarcinoma cell line (MCF-7). researchgate.net Specifically, one conjugate was the most potent against HepG-2, HCT-116, and MCF-7 with IC50 values of 12.22, 14.16, and 14.64 µM, respectively. researchgate.net

Thiadiazole derivatives have also been extensively studied. One series of 1,3,4-thiadiazole (B1197879) derivatives showed antiproliferative activity against human breast (MCF-7), colon (HCT-116), prostate (PC-3), and liver (HepG2) cancer cell lines, with particular selectivity towards breast cancer (IC50 5.51–9.48 μM). mdpi.com Another study on 1,3,4-thiadiazole derivatives found that a compound with a 4-chloro substituent showed better cytotoxic activity than others for the MCF-7 cell line. mdpi.com

Furthermore, various other heterocyclic structures incorporating the thiazole or a related moiety have been investigated. A series of novel N-heterocycles exhibited significant cytotoxic activity toward human breast cancer (MCF-7), human cervical cancer (HeLa), and human prostate cancer (PC-3) cell lines. researchgate.net One hybrid compound containing a thiazole moiety showed significant cytotoxic activity against the HeLa tumor cell line with an IC50 value of 4.12 µg/mL. researchgate.net Piperazine-derived purine (B94841) steroid-nucleosides also demonstrated strong and specific suppression of PC-3 cells. jpionline.org

Table 5: Anticancer Activity of this compound Analogs and Related Compounds

Compound/Derivative Class Cancer Cell Line(s) Observed Efficacy (IC50 values) Reference(s)
This compound-derived pyrazoles HepG-2, HCT-116, MCF-7 6.13 to 23.85 μg/ml; 12.22 µM (HepG-2), 14.16 µM (HCT-116), 14.64 µM (MCF-7) for a specific conjugate. researchgate.net
1,3,4-Thiadiazole derivatives MCF-7, HCT-116, PC-3, HepG-2 5.51–9.48 μM (selective for MCF-7). mdpi.com
4-Chloro substituted 1,3,4-thiadiazole MCF-7 Better cytotoxic activity compared to other derivatives in the series. mdpi.com
Thiazole-containing hybrid compound HeLa 4.12 µg/mL. researchgate.net
Piperazine-derived purine steroid-nucleosides PC-3 Strong and specific suppression. jpionline.org

Selectivity towards Cancer Cells vs. Normal Cells

A critical aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Several studies have highlighted the promising selectivity of this compound analogs.

In one study, a series of newly synthesized pyrazole derivatives, for which a this compound derivative (compound 3) was a precursor, were evaluated for their cytotoxic activity. ekb.egekb.eg These compounds demonstrated good to excellent activity against hepatoma and colon carcinoma cell lines. ekb.egekb.eg When tested against normal human melanocyte cell lines, the compounds showed high selectivity towards the cancer cells. ekb.egekb.eg The selectivity index (SI), which is the ratio of the IC50 (half-maximal inhibitory concentration) on normal cells versus the IC50 on a tumor cell line, was calculated to quantify this selectivity. ekb.eg

Another investigation focused on 4-aza-podophyllotoxin hybrids, where one analog featured a 2-chlorothiazol-5-yl group (compound 13h). rsc.org This compound displayed potent growth inhibitory activity against A549 (human lung adenocarcinoma) and MCF7 (human breast adenocarcinoma) cancer cell lines, with IC50 values of 0.16 µM and 1.07 µM, respectively. rsc.org While also showing activity against the normal Hek-293 cell line (IC50 of 1.38 µM), other analogs in the series demonstrated higher selectivity. For instance, a thiophene-containing analog (13a) had an IC50 of 22.90 µM against the normal cell line, indicating a greater safety margin. rsc.org Similarly, another analog, 13k, was approximately 10 times more cytotoxic toward KB, A549, and HepG2 cancer cells compared to normal Hek-293 cells. rsc.org The ability of many synthetic stilbene (B7821643) nitriles to exhibit high selectivity for cancer cells over normal cells further underscores the potential for designing targeted anticancer agents. mdpi.com

Table 1: Cytotoxicity and Selectivity of this compound Analogs This table is interactive. You can sort and filter the data.

Compound Cancer Cell Line IC50 (µM) Normal Cell Line IC50 (µM) Selectivity Insight Source
Compound 13h (2-chlorothiazol-5-yl derivative) A549 (Lung) 0.16 Hek-293 1.38 Highest growth inhibitory activity against A549 and MCF7. rsc.org
Compound 13h (2-chlorothiazol-5-yl derivative) MCF7 (Breast) 1.07 Hek-293 1.38 Potent growth inhibitory activity. rsc.org
Compound 3 (this compound precursor) Hepatoma, Colon Carcinoma 6.13 - 23.85 (µg/ml) Human Melanocytes Not specified Signified high selectivity toward cancer cells. ekb.egekb.eg
Compound 13k (2-methoxypyridin-4-yl derivative) KB, A549, HepG2 0.23 - 0.27 Hek-293 Not specified ~10 times more potent against cancer cells. rsc.org
Compound 9a (Stilbene nitrile) HCT-116 (Colon) 0.02 L-02 (Liver) >15 1000 times more selective for HCT-116 over L-02. mdpi.com

Potential as Anti-tumor Precursors

The utility of this compound extends to its role as a versatile precursor for the synthesis of more complex molecules with potent anti-tumor activity. nih.govresearchgate.net Specifically, this compound-5-carbaldehydes have been identified as valuable starting materials for creating novel nitrogen-containing heterocyclic compounds. nih.govdntb.gov.ua

Research has demonstrated the synthesis of various pendant N-heterocycles from these precursors, which were then evaluated for their in vitro antitumor effects against a panel of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and prostate (PC-3) cancers. researchgate.net A significant number of the resulting compounds showed considerable cytotoxic activity, with some analogs exhibiting potency comparable to the standard chemotherapeutic drug 5-fluorouracil. researchgate.net This highlights the strategic importance of the this compound scaffold in building new chemical entities for cancer therapy. researchgate.netdntb.gov.ua

Anti-Inflammatory and Analgesic Potential

Thiazole derivatives, including those based on a this compound-related structure, have been investigated for their potential to treat inflammation and pain. nih.govfrontiersin.org In a notable study, seven new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5a–5g) were synthesized and evaluated. nih.govresearchgate.net

Following in vitro confirmation of their anti-inflammatory capabilities, the most promising compounds were tested in animal models. nih.gov In vivo studies using the hot plate method for analgesia and carrageenan-induced paw edema for inflammation confirmed their therapeutic potential. nih.govresearchgate.net Two compounds in particular, 5d and 5e, were found to be significantly potent in both anti-inflammatory and anti-nociceptive (pain-blocking) assays at various concentrations. nih.gov

Inhibition of COX/LOX Pathways

The mechanism behind the anti-inflammatory and analgesic effects of these thiazole derivatives lies in their ability to inhibit key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and lipoxygenase (LOX). nih.govfrontiersin.orgresearchgate.net The arachidonic acid pathway is central to the inflammatory process, with COX enzymes producing prostaglandins (B1171923) (involved in pain and swelling) and LOX enzymes producing leukotrienes (involved in chronic inflammation). nih.govd-nb.info

The synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were tested in vitro against COX-1, COX-2, and 5-LOX enzymes. nih.gov The results were highly encouraging, showing that the compounds were potent inhibitors of COX-2, with IC50 values ranging from 0.76 to 9.01 µM. nih.govnih.gov Compounds 5b, 5d, and 5e were identified as dominant and selective COX-2 inhibitors, with selectivity index (SI) values of 42, 112, and 124, respectively, which compares favorably to the standard drug celecoxib (B62257) (IC50 0.05 µM). nih.govnih.gov The compounds were less potent against COX-1, which is a desirable trait as it can reduce gastrointestinal side effects. d-nb.infonih.gov Furthermore, compounds 5d and 5e also demonstrated dominant inhibition of the 5-LOX enzyme. nih.gov This dual inhibition of both COX-2 and 5-LOX pathways presents a promising strategy for developing effective anti-inflammatory drugs with a potentially better safety profile. nih.gov

Table 2: COX/LOX Inhibition by 4-(4-chlorothiophen-2-yl)thiazol-2-amine Analogs This table is interactive. You can sort and filter the data.

Compound Target Enzyme IC50 (µM) Standard Drug Standard IC50 (µM) Selectivity Index (COX-2) Source
5b COX-2 Not specified Celecoxib 0.05 42 nih.govnih.gov
5d COX-2 Not specified Celecoxib 0.05 112 nih.govnih.gov
5e COX-2 Not specified Celecoxib 0.05 124 nih.govnih.gov
Series 5a-5g COX-1 Less potent Aspirin 15.32 N/A nih.govnih.gov
5d 5-LOX 23.08 Zileuton 11.00 N/A nih.gov
5e 5-LOX 38.46 Zileuton 11.00 N/A nih.gov

Antiviral Activities

The therapeutic potential of the thiazole scaffold extends to antiviral applications. A study on a class of compounds known as thiazolides revealed that a this compound derivative possesses potent antiviral properties. nih.govacs.org Specifically, the compound 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide was identified as a novel, potent, and selective inhibitor of Hepatitis B Virus (HBV) replication. nih.govacs.org

This compound demonstrated an EC50 value of 0.33 µM in inhibiting HBV replication. nih.govacs.org Notably, while the parent thiazolide compound, nitazoxanide, is a broad-spectrum agent against various pathogens, this 5-chloro derivative showed selective activity against HBV and was inactive against anaerobic bacteria, highlighting the impact of the chloro-substitution on biological specificity. nih.govacs.org The development of such selective inhibitors is a key goal in antiviral drug discovery. liverpool.ac.uk

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in numerous physiological processes, including pH balance and fluid secretion. mdpi.comnih.gov Inhibition of these enzymes is a therapeutic strategy for conditions like glaucoma and altitude sickness. nih.govnih.gov

Research into benzenesulfonamide (B165840) derivatives has shown that incorporating a thiazole moiety can lead to effective carbonic anhydrase inhibitors. mdpi.com In one synthetic pathway, a 5-chlorothiazole (B1590928) derivative was created by treating a parent thiazole compound with N-chlorosuccinimide. mdpi.com This demonstrates that the this compound structure can be incorporated into molecules designed to target human carbonic anhydrase isozymes. mdpi.com While chlorothiazide (B1668834) itself is a known CA inhibitor, it belongs to the benzothiadiazine class of diuretics. nih.govapexbt.com The synthesis of distinct chlorothiazole-containing sulfonamides represents a different chemical approach to targeting these important enzymes. mdpi.com

Interactions with Biological Macromolecules

The biological activities of this compound derivatives are fundamentally driven by their interactions with biological macromolecules, primarily proteins such as enzymes. nih.govexobiologie.fr The principles governing these interactions include hydrophobic effects, hydrogen bonding, and electrostatic attraction, which together determine the stability and specificity of the binding between the small molecule and its macromolecular target. exobiologie.frunits.it

Molecular docking studies have provided valuable insights into these interactions. For the anti-inflammatory 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5d and 5e), docking simulations were performed with the target proteins COX-2 and 5-LOX. nih.gov These computational studies helped to visualize how the compounds fit into the active sites of the enzymes, and the results strengthened the case for their potential as COX/LOX pathway inhibitors. nih.govnih.gov Similarly, molecular modeling was used to confirm the biological activity of the this compound precursor used in the synthesis of anticancer pyrazoles. ekb.egekb.eg These in silico methods are crucial for understanding how the structure of a molecule like this compound contributes to its function and for guiding the design of more potent and selective drugs. nthu.edu.tw

Protein Aggregation Modulation (e.g., Amyloid Fibrillation)

The aggregation of proteins into amyloid fibrils is a hallmark of several debilitating diseases. eurekaselect.com Research into small molecules that can modulate this process is a significant area of therapeutic development. While studies focusing specifically on this compound are limited, research into its analogs, such as the diuretic Chlorothiazide (CTZ), provides insight into how the thiazole scaffold may influence protein aggregation.

Studies on hen egg white lysozyme (B549824) (HEWL), a model protein for amyloidosis research, have demonstrated that Chlorothiazide can inhibit the formation of amyloid fibrils. ingentaconnect.comnih.gov Spectroscopic and microscopic analyses confirmed that CTZ has an anti-aggregation effect on HEWL aggregations. ingentaconnect.com Techniques like Thioflavin-T (ThT) fluorescence assays, which detect the formation of β-sheet structures characteristic of amyloid fibrils, showed that CTZ reduces the formation of these structures. ingentaconnect.comtouchneurology.com Transmission electron microscopy (TEM) further validated these findings, revealing that CTZ induces morphological changes in the typical structure of amyloid fibrils. ingentaconnect.comnih.gov Rather than forming classic fibrils, the presence of CTZ leads to the formation of soluble aggregates. ingentaconnect.comtouchneurology.com This suggests that while CTZ does not prevent aggregation entirely, it diverts the pathway away from the formation of mature, insoluble amyloid fibrils. ingentaconnect.com

CompoundProtein ModelObserved EffectKey FindingsSupporting Techniques
Chlorothiazide (CTZ)Hen Egg White Lysozyme (HEWL)Inhibition of Amyloid FibrillationReduces the formation of mature amyloid fibrils, promoting soluble aggregates instead. ingentaconnect.comThioflavin-T (ThT) Fluorescence, Circular Dichroism (CD), Transmission Electron Microscopy (TEM). ingentaconnect.comtouchneurology.com

Binding to Specific Amino Acid Residues

The mechanism by which thiazole analogs may modulate protein function, including aggregation, often involves direct interaction with the protein's amino acid residues. Computational docking studies have provided a detailed view of the potential binding mode of Chlorothiazide (CTZ) with hen egg white lysozyme (HEWL).

These computational models revealed that CTZ binds to an aggregation-prone region of HEWL, thereby stabilizing it and preventing the conformational changes necessary for fibrillation. ingentaconnect.com The binding is characterized by both hydrophobic interactions and hydrogen bonds with several key amino acid residues within the protein's binding pocket. ingentaconnect.com The calculated binding energy for this interaction was -6.58 kcal/mol. ingentaconnect.com This interaction with specific residues is believed to be the basis for CTZ's anti-amyloidogenic activity. ingentaconnect.com The unique chemistry of certain amino acids, such as the thiol group of cysteine, often makes them key players in functional sites for binding or catalysis. idrblab.net In the case of CTZ and HEWL, the interactions are spread across a number of residues, highlighting a multifaceted binding mode. ingentaconnect.com

LigandProteinInteracting Amino Acid ResiduesInteraction TypeBinding Energy (kcal/mol)
Chlorothiazide (CTZ)Hen Egg White Lysozyme (HEWL)ILE⁹⁸, GLN⁵⁷, ASP⁵², TRP¹⁰⁸, TRP⁶³, ILE⁵⁸, ALA¹⁰⁷Hydrophobic Interactions, Hydrogen Bonds-6.58

Ligand-Receptor Interactions (e.g., Metabotropic Glutamate (B1630785) Receptor Subtype 5)

Analogs of this compound have been extensively investigated as allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in synaptic plasticity and is a therapeutic target for numerous central nervous system (CNS) disorders. mdpi.comresearchgate.net

Thiazole-containing compounds have emerged as potent and selective negative allosteric modulators (NAMs) of mGluR5. touchneurology.comnih.gov NAMs are non-competitive antagonists that bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, reducing the receptor's response. nih.gov One of the most well-known examples is 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine (MTEP) , which has served as a critical research tool for understanding the function of mGluR5. touchneurology.comcapes.gov.br

Structure-activity relationship (SAR) studies have explored a wide range of thiazole derivatives to optimize their potency and pharmacological properties. mdpi.comcapes.gov.br Research has shown that the (2-methyl-1,3-thiazol-4-yl)ethynyl group is a highly effective chemical structure for mGluR5 antagonist activity. mdpi.com Synthetic efforts have produced various series of these compounds, including (2-methylthiazol-4-yl)ethynyl-3,5-disubstituted-phenyl derivatives, which exhibit full antagonist activity with potencies in the low nanomolar to subnanomolar range. google.com For instance, the compound 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile was found to have an exceptionally high affinity for mGluR5, with an IC₅₀ value of just 36 pM. Other classes of thiazole derivatives, such as thiazole-4-carboxamides and fenobam (B1672515) analogues containing a thiazole ring, have also been designed and synthesized as mGluR5 antagonists. ingentaconnect.com

Compound/Analog ClassSpecific ExampleActivity at mGluR5Reported Potency (IC₅₀)
(Thiazol-4-yl)ethynyl PyridinesMTEPNegative Allosteric Modulator (NAM)42 nM (Kᵢ) touchneurology.com
(Thiazol-4-yl)ethynyl Benzonitriles3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrileNegative Allosteric Modulator (NAM)36 pM
(2-Methylthiazol-4-yl)ethynyl Phenyl DerivativesCompound 1g (3-cyano-5-((2-methylthiazol-4-yl)ethynyl)benzonitrile)Full Antagonist0.59 nM google.com
Thiazole-4-carboxamidesDerivatives of general formula (I)AntagonistNot specified
Fenobam AnalogsThiazole-containing ureido-derivativesAntagonist (in silico)Better binding energy than Fenobam ingentaconnect.com

Future Research Directions and Emerging Paradigms

Design of Advanced 4-Chlorothiazole-Based Materials with Tunable Properties

The inherent electronic and structural characteristics of the this compound ring make it a valuable building block for a new generation of advanced materials. Research is increasingly focused on designing and synthesizing polymers, organic semiconductors, and metal-organic frameworks (MOFs) where the this compound unit is a key component for achieving tunable properties.

In the realm of materials science, derivatives such as Ethyl 2-chlorothiazole-4-carboxylate are used to create specialty polymers and coatings with enhanced durability. chemimpex.com The electron-deficient nature of the thiazole (B1198619) ring, further amplified by the chloro-substituent, is particularly advantageous in the field of organic electronics. researchgate.net Researchers have successfully functionalized thiazole derivatives with conjugated side chains to produce organic semiconductors with tunable electron-transport properties and specific bandgaps (2.1–2.3 eV), making them suitable for applications in organic photovoltaics. vulcanchem.com

A significant breakthrough has been the use of this compound derivatives as low-cost, electron-deficient units in the construction of high-performance polymer donors for polymer solar cells (PSCs). nih.gov For instance, a polymer donor named PBTTz3Cl, based on a this compound derivative, has demonstrated excellent photovoltaic performance with various small-molecule acceptors (SMAs). nih.gov When blended with the SMA L8-BO, the resulting organic solar cell achieved a power conversion efficiency (PCE) of 18.38%. nih.gov This performance was further enhanced to 19.12% in a ternary system, which is among the highest values reported for PSCs. nih.gov Theoretical approaches, such as Density Functional Theory (DFT), are being employed to design novel this compound-based chromophores and predict their photovoltaic properties, accelerating the development of more efficient materials. researchgate.netresearchgate.net

Beyond polymers, the carboxylic acid functional group on derivatives like 2-bromo-4-chlorothiazole-5-carboxylic acid facilitates the synthesis of metal-organic frameworks (MOFs). vulcanchem.com These materials exhibit potential in applications such as gas storage, with specific copper-based MOFs showing promising carbon dioxide uptake capabilities. vulcanchem.com The future in this area lies in the precise control of the molecular architecture to fine-tune properties like porosity, electronic behavior, and optical response for specific, high-tech applications. google.cz

Table 1: Performance of this compound-Based Polymer Donors in Organic Solar Cells

Polymer DonorAcceptorSystem TypePower Conversion Efficiency (PCE)
PBTTz3ClL8-BOBinary18.38%
PBTTz3ClL8-BOTernary (with BTP-eC9)19.12%
Tz-Cl--11.10%
Tz-H--6.41%

Data sourced from references nih.govresearchgate.net.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The paradigm of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). mdpi.commednexus.org These computational tools offer the potential to dramatically accelerate the identification of novel therapeutic agents, reduce costs, and improve the prediction of a compound's efficacy and safety profile. mednexus.orgmdpi.com While direct applications of AI specifically to this compound are still emerging, the established success of these methods with other chemical scaffolds provides a clear roadmap for future research.

ML algorithms can analyze vast datasets of chemical structures and their corresponding biological activities to identify patterns that are not apparent to human researchers. mdpi.com Models such as Support Vector Machines (SVM), Random Forest (RF), XGBoost, and Deep Neural Networks (DNN) have been successfully used to predict the antioxidant activity of compounds based solely on their molecular structure, achieving high accuracy (>0.9). nih.govkjpp.net Similarly, ML has been employed to create models that predict antimicrobial activity and the biological effects of compounds on specific targets like N-methyl-D-aspartate (NMDA) receptors. researchgate.net

For this compound drug discovery, these AI/ML approaches can be leveraged in several ways:

Virtual Screening: ML models can rapidly screen massive virtual libraries of potential this compound derivatives to prioritize candidates with a high probability of being active against a specific biological target. plos.org

De Novo Design: Generative AI models can design entirely new this compound-based molecules optimized for multiple properties simultaneously, such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. drug-dev.comnih.gov

Activity Prediction: Using techniques like "few-shot learning," AI can predict the activity of new this compound compounds against a biological target based on data from only a few known active compounds, which is common in early-stage drug discovery. nih.gov

Toxicity Prediction: AI-based methods can predict the potential toxicity of drug candidates early in the discovery process, helping to reduce late-stage failures. mdpi.comnih.gov

Table 2: Machine Learning Models and Their Applications in Drug Discovery

Machine Learning ModelApplication in Drug DiscoveryPotential for this compound Research
Random Forest (RF)Predicting antioxidant activity; Classifying antimicrobial compounds. nih.govresearchgate.netScreening derivatives for antioxidant or antimicrobial properties.
Support Vector Machine (SVM)Predicting antioxidant activity with high accuracy. nih.govkjpp.netIdentifying lead compounds with potential therapeutic effects related to oxidative stress.
Deep Neural Networks (DNN)Predicting drug efficacy and toxicity; De novo drug design. mdpi.comresearchgate.netDesigning novel this compound structures with optimized efficacy and safety profiles.
Tree-based Regression ModelsPredicting biological activities of compounds on specific receptors (e.g., NMDARs). Predicting the binding affinity of this compound derivatives to novel biological targets.
Few-Shot Learning (e.g., FS-CAP)Predicting compound activity based on limited data from a few known active molecules. nih.govAccelerating hit-to-lead optimization with small initial datasets.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the global push for environmental responsibility, a key research direction is the development of sustainable and green chemistry approaches for the synthesis of this compound and its derivatives. The goal is to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents and solvents, thereby making the production process more economical and eco-friendly. mdpi.comrsc.org

Several innovative green strategies are being explored:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times. For instance, a conventional synthesis that takes 12 hours can be completed in just 45 minutes using microwave irradiation, while maintaining high product yields (>85%). vulcanchem.com

Use of Greener Reagents and Solvents: Research has focused on replacing harsh and toxic reagents. For example, the chlorination of a thiazole precursor can be achieved using N-chlorosuccinimide (NCS) and triphenylphosphine (B44618) (Ph3P) instead of phosphorus oxychloride (POCl3), offering a milder alternative. rsc.org The use of recyclable ionic liquids as catalytic systems further enhances the sustainability of the process. vulcanchem.commdpi.com

Catalyst-Free and One-Pot Reactions: Multi-component, one-pot domino reactions represent a highly efficient and green approach. A notable example is a four-component reaction to create complex thiazole-containing scaffolds in a water-polyethylene glycol (PEG)-400 medium, which is catalyst-free and generates multiple chemical bonds in a single step. rsc.org This method uses readily available starting materials and simplifies the purification process, often requiring only filtration and recrystallization. rsc.org

Waste Reduction and Byproduct Recycling: Patented green synthesis methods for related compounds, such as 2-chloro-5-chloromethylthiazole, focus on simplifying reaction steps and recycling byproducts. google.com In one such process, hydrogen chloride gas generated during the reaction is captured and absorbed, creating a clean hydrochloric acid byproduct and avoiding the generation of large volumes of wastewater from traditional alkali washing steps. google.com

These approaches not only align with the principles of green chemistry but also offer practical advantages for industrial-scale production, including lower costs and improved safety. vulcanchem.com

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Thiazole Derivatives

Synthesis Step / MethodConventional ApproachGreen Chemistry AlternativeAdvantage of Green Approach
Reaction Time Often requires long reaction times (e.g., 12 hours). vulcanchem.comMicrowave-assisted synthesis reduces time significantly (e.g., to 45 minutes). vulcanchem.comIncreased efficiency, energy savings.
Chlorination Reagent Use of harsh reagents like phosphorus oxychloride (POCl3). rsc.orgMilder reagents such as N-chlorosuccinimide (NCS) and triphenylphosphine (Ph3P). rsc.orgImproved safety, less hazardous waste.
Solvent/Catalyst System Often relies on volatile organic solvents.Use of recyclable ionic liquids or aqueous systems like water-PEG-400. vulcanchem.comrsc.orgReduced environmental impact, potential for reuse.
Process Complexity Multiple steps with isolation of intermediates. vulcanchem.comOne-pot, multi-component domino reactions. rsc.orgSimplified process, reduced waste, higher atom economy.
Byproduct Management Byproducts are often treated as waste, requiring disposal.Processes designed to capture and recycle byproducts (e.g., HCl gas). google.comWaste valorization, circular economy principles.

Exploration of Novel Biological Targets for this compound Derivatives

The thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets to treat various diseases. researchgate.net Future research is actively exploring novel targets for this compound derivatives, moving beyond traditional applications to address complex diseases like cancer and drug-resistant infections. The strategy often involves molecular hybridization, where the this compound core is combined with other bioactive fragments to create multi-targeted inhibitors. researchgate.net

A prominent area of investigation is cancer therapy. Thiazole-based compounds have shown the ability to inhibit numerous enzymes and pathways critical to cancer progression. frontiersin.orgfrontiersin.org Emerging research is focused on designing dual-target inhibitors. For example, novel thiazole derivatives have been developed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). frontiersin.org Both are receptor tyrosine kinases that play crucial roles in tumor growth and angiogenesis (the formation of new blood vessels that feed a tumor). frontiersin.org By inhibiting both targets simultaneously, these compounds may offer a more effective strategy to halt cancer progression.

Other novel targets for thiazole derivatives that are under investigation include:

Protein Kinases: Beyond EGFR, targets like c-Src/Abl tyrosine kinase and focal adhesion kinase (FAK) are being explored. researchgate.net

Microtubule Function: Some derivatives act as microtubule-stabilizing agents, similar to the mechanism of drugs like ixabepilone. researchgate.net

Cyclooxygenase (COX) Enzymes: New thiazole carboxamides have been designed as inhibitors of COX-1 and COX-2, which are involved in inflammation and have been linked to cancer. acs.org

Bromodomains: Thiazole-based compounds have been identified as inhibitors of the bromodomain of ATAD2, a target of interest in oncology. acs.org

The exploration of these novel targets, often guided by computational modeling and a deeper understanding of disease biology, opens up exciting possibilities for developing this compound-based drugs for a wider range of therapeutic areas. frontiersin.orgresearchgate.net

Table 4: Emerging Biological Targets for Thiazole-Based Derivatives

Biological Target(s)Therapeutic AreaRationale / Mechanism of Action
EGFR / VEGFR-2OncologyDual inhibition of receptor tyrosine kinases involved in tumor cell proliferation, survival, and angiogenesis. frontiersin.org
c-Src/Abl KinaseOncologyInhibition of tyrosine kinases that play a role in cell signaling and cancer progression. researchgate.net
COX-1 / COX-2Anti-inflammatory, OncologyInhibition of cyclooxygenase enzymes involved in inflammation and carcinogenesis. acs.org
ATAD2 BromodomainOncologyInhibition of a bromodomain-containing protein that is implicated in transcriptional regulation in cancer. acs.org
Tubulin PolymerizationOncologyDisruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. researchgate.net

Multidisciplinary Approaches to Understanding Environmental Impact and Remediation of this compound

As the use of this compound and its derivatives expands, particularly in agrochemicals and materials, it is imperative to understand their environmental fate, impact, and develop effective remediation strategies. alibaba.com This requires a multidisciplinary approach, combining chemistry, biology, and environmental science to create a comprehensive picture. The thiazole core is a feature in several emerging pollutants, including fungicides and plasticizers, which have been detected in aquatic environments. nih.gov

Research into the degradation of thiazole-based pollutants is comparing different remediation methods. For example, studies on the model pollutant Thioflavin T, which contains a thiazole core, have shown that advanced oxidation processes (AOPs) like UV/H₂O₂ and enzymatic approaches using chloroperoxidase produce different sets of intermediate byproducts. nih.govnih.gov Significantly, the enzymatic treatment resulted in a final solution that was less toxic than the one treated by the chemical AOP, highlighting that different remediation schemes can lead to products with varying environmental toxicities. nih.govnih.gov

Novel bioremediation technologies are also an active area of research. One promising approach involves the use of laccase-embedded hybrid nanoflowers. researchgate.net These nanomaterials, which combine an organic enzyme (laccase) with an inorganic copper phosphate (B84403) structure, have demonstrated high efficiency in degrading thiazole pollutants like 2-mercaptobenzothiazole (B37678), removing over 90% of the pollutant from spiked groundwater samples. researchgate.net A key advantage of these nanoflowers is their stability and reusability, making them potent and potentially scalable agents for water treatment. researchgate.net Furthermore, bacteria isolated from contaminated environments, such as Bacillus cereus from petroleum sludge, have shown the ability to degrade emerging pollutants, including those with aromatic structures, suggesting their potential for bioremediation. iwaponline.com

Future work will likely involve a life cycle assessment (LCA) approach to quantify the total environmental footprint of products containing this compound, from synthesis to end-of-life. mdpi.com This holistic view, combined with the development of advanced and eco-friendly remediation techniques, is essential for ensuring the sustainable application of this versatile chemical compound.

Table 5: Comparison of Remediation Methods for Thiazole-Based Pollutants

Remediation MethodDescriptionKey Findings / Efficiency
Advanced Oxidation Process (AOP) Chemical degradation using strong oxidizing agents, such as UV light and hydrogen peroxide (H₂O₂). nih.govnih.govEffective at degrading the parent compound but can produce intermediate byproducts with significant residual toxicity. nih.govnih.gov
Enzymatic Degradation Use of specific enzymes, like chloroperoxidase or laccase, to break down pollutants. nih.govresearchgate.netCan produce a different set of intermediates compared to AOPs, with potentially lower overall toxicity. nih.govnih.gov
Bioremediation (Nanoflowers) Laccase enzymes immobilized on copper phosphate hybrid nanoflowers. researchgate.netDegraded >90% of 2-mercaptobenzothiazole in groundwater; reusable for multiple cycles. researchgate.net
Bioremediation (Bacteria) Use of microorganisms, such as Bacillus cereus, that can metabolize pollutants. iwaponline.comCapable of degrading various emerging pollutants, including those with aromatic and heterocyclic structures. iwaponline.com

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound derivatives?

  • Methodological Answer : Document all experimental details (catalyst loading, solvent purity, reaction atmosphere) in supporting information. Share raw chromatograms, spectral data, and crystallographic CIF files via public repositories (e.g., Zenodo). Adhere to BJOC guidelines for experimental reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.